molecular formula C21H19N3O4S2 B3015958 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 878682-75-8

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B3015958
M. Wt: 441.52
InChI Key: QAYZUYNLTJJXAE-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has been conducted on derivatives similar to the queried compound, focusing on their synthesis and evaluation for anticancer activity. For example, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been explored, with some compounds showing potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021)(Horishny et al., 2021). This indicates the potential of furan-2-ylmethyl derivatives in developing new anticancer agents.

Molecular Structure Analysis

Another area of application is in the structural analysis of related compounds. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds have been determined, providing insights into their molecular conformations and potential for further modification (Subasri et al., 2016)(Subasri et al., 2016). Understanding the structural aspects of these compounds can guide the design of new molecules with improved pharmacological profiles.

Synthesis of Pyrimidine Derivatives

The synthesis of new pyrimidine selanyl derivatives, including efforts to create 2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo-pyrimidine-5-carbonitrile and related compounds, has been investigated (Alshahrani et al., 2018)(Alshahrani et al., 2018). These studies contribute to the field of medicinal chemistry by expanding the library of pyrimidine-based compounds, which are known for their diverse biological activities.

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, has shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004)(Ismail et al., 2004). This research highlights the potential of furan-2-ylmethyl derivatives in the development of new antiprotozoal medications.

properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-9-17-19(30-13)23-21(24(20(17)26)11-16-7-4-8-28-16)29-12-18(25)22-14-5-3-6-15(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYZUYNLTJJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

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